3-(benzenesulfonyl)-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}propanamide
Description
Properties
IUPAC Name |
3-(benzenesulfonyl)-N-[[1-(oxan-4-yl)piperidin-4-yl]methyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N2O4S/c23-20(10-15-27(24,25)19-4-2-1-3-5-19)21-16-17-6-11-22(12-7-17)18-8-13-26-14-9-18/h1-5,17-18H,6-16H2,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLIUHEWZSWSLNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)CCS(=O)(=O)C2=CC=CC=C2)C3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(benzenesulfonyl)-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}propanamide typically involves multiple steps, starting from readily available starting materials. One common route involves the reaction of benzenesulfonyl chloride with a piperidine derivative, followed by the introduction of the oxane ring through a nucleophilic substitution reaction. The final step involves the formation of the propanamide moiety through an amidation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
3-(benzenesulfonyl)-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}propanamide can undergo various types of chemical reactions, including:
Oxidation: The benzenesulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The amide group can be reduced to form amines.
Substitution: The piperidine and oxane rings can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as alkoxides and amines can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include sulfone derivatives, amines, and substituted piperidine and oxane derivatives.
Scientific Research Applications
3-(benzenesulfonyl)-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}propanamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for the treatment of various diseases.
Industry: Used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(benzenesulfonyl)-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}propanamide involves its interaction with specific molecular targets. The benzenesulfonyl group can interact with enzymes and proteins, potentially inhibiting their activity. The piperidine and oxane rings can enhance the compound’s binding affinity and selectivity towards its targets. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Structural and Functional Comparison Table
Key Structural Differences and Implications
Sulfonamide vs. Aryl Groups: The target compound’s benzenesulfonyl group distinguishes it from fentanyl analogs (e.g., N-(2-fluorophenyl)-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide), which rely on aryl groups (e.g., fluorophenyl) for receptor binding. In contrast, the sulfonamide moiety may enhance metabolic stability and solubility, as seen in kinase inhibitors like the compound from .
Oxan-4-yl vs. Phenethyl Modifications: The oxan-4-yl group in the target compound replaces the phenethyl moiety found in fentanyl analogs. Phenethyl is critical for μ-opioid receptor binding in fentanyls, suggesting the target compound may act on non-opioid targets (e.g., serotonin or sigma receptors) . The oxan-4-yl ring (tetrahydropyran) could confer conformational rigidity, improving selectivity for enzymes like cyclooxygenases or proteases .
Piperidine Substitution Patterns: The piperidine-4-ylmethyl group in the target compound is analogous to fentanyl derivatives but lacks the phenethyl "anchor" required for opioid activity.
Biological Activity
The compound 3-(benzenesulfonyl)-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}propanamide is a piperidine derivative that has garnered attention for its potential biological activities, particularly as a modulator of chemokine receptors. This article explores the biological activity of this compound, synthesizing findings from various studies and highlighting its implications in therapeutic contexts.
Chemical Structure and Properties
The molecular formula of the compound is , featuring a benzenesulfonyl group and a piperidine moiety. The oxan-4-yl group contributes to its structural diversity, which may influence its biological interactions.
| Property | Value |
|---|---|
| Molecular Weight | 336.45 g/mol |
| Solubility | Soluble in DMSO, ethanol |
| Melting Point | Not specified |
| LogP | Not available |
Modulation of Chemokine Receptors
Research has indicated that compounds similar to 3-(benzenesulfonyl)-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}propanamide can act as modulators of chemokine receptors, particularly CCR5. These receptors are crucial in immune response and are implicated in various diseases, including HIV.
A study highlighted the synthesis of piperidine derivatives that demonstrated significant CCR5 antagonistic activity. The structure-activity relationship (SAR) analysis suggested that modifications to the piperidine and sulfonamide groups could enhance receptor binding affinity and selectivity .
Antiviral Activity
The compound's potential antiviral properties were evaluated through its activity against HIV strains. In vitro assays demonstrated that certain derivatives exhibited promising anti-HIV activity, with IC50 values significantly lower than those of existing antiviral agents . The mechanism involves blocking the viral entry into host cells by inhibiting the CCR5 receptor.
Case Studies
- HIV Research : A series of piperidine derivatives were tested for their efficacy against HIV. One derivative showed an IC50 value of 0.020 µM against CCR3, indicating potent activity that could be leveraged for therapeutic development .
- Inflammatory Diseases : Another study explored the use of similar compounds in treating inflammatory conditions by targeting chemokine pathways. The findings suggested a reduction in inflammatory markers in animal models treated with these compounds .
Structure-Activity Relationship (SAR)
The SAR analysis reveals that specific substitutions on the piperidine ring and the benzenesulfonyl moiety significantly affect biological activity. For instance:
- Piperidine Substituents : Variations in substituents on the piperidine ring can enhance binding affinity to CCR5.
- Sulfonamide Group : The presence of a sulfonamide group is critical for maintaining receptor interaction and biological efficacy .
Table 2: Summary of SAR Findings
| Modification | Effect on Activity |
|---|---|
| Piperidine substitution | Increased CCR5 affinity |
| Benzenesulfonyl group | Essential for receptor binding |
| Oxan-4-yl inclusion | Enhances solubility |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-(benzenesulfonyl)-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}propanamide, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : Synthesis typically involves coupling benzenesulfonyl chloride with a piperidine-oxane intermediate. Key steps include:
- Amide bond formation : Use coupling agents like EDCl/HOBt under inert atmosphere (argon/nitrogen) to minimize side reactions .
- Solvent selection : Dichloromethane (DCM) or dimethylformamide (DMF) are common for sulfonamide formation, with reflux conditions .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (2-propanol) to achieve ≥95% purity .
Q. Which analytical techniques are most reliable for characterizing this compound, and how should conflicting spectral data be resolved?
- Methodological Answer :
- Conflict Resolution : Cross-validate using multiple techniques (e.g., IR for sulfonamide C=O stretch ~1350 cm) and compare with synthesized analogs (e.g., 4-acetyl-benzenesulfonamide derivatives) .
Advanced Research Questions
Q. How can computational modeling guide the optimization of this compound’s interaction with biological targets (e.g., enzyme inhibition)?
- Methodological Answer :
- Docking Studies : Use Schrödinger Suite or AutoDock Vina to model binding to targets like carbonic anhydrase (sulfonamide moiety interacts with Zn active site) .
- MD Simulations : Analyze stability of piperidine-oxane conformation in aqueous environments (AMBER force field, 100-ns trajectories) .
- SAR Insights : Compare with analogs (e.g., N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)benzenesulfonamide) to identify critical substituents .
Q. What experimental strategies address discrepancies in reported bioactivity data (e.g., IC variability across studies)?
- Methodological Answer :
- Assay Standardization : Use uniform protocols (e.g., fixed ATP concentration in kinase assays) and control for solvent effects (DMSO ≤0.1% v/v) .
- Metabolic Stability Testing : Incubate with liver microsomes (human/rat) to assess if oxidative metabolites (e.g., piperidine N-oxides) contribute to variability .
- Data Reconciliation : Apply multivariate analysis (e.g., PCA) to isolate variables (pH, temperature) causing IC shifts .
Q. How can structural contradictions between crystallographic data and NMR-derived conformations be resolved?
- Methodological Answer :
- X-ray Crystallography : Co-crystallize with a target protein (e.g., BSA for solubility) to resolve absolute configuration .
- Dynamic NMR : Perform variable-temperature -NMR to detect ring-flipping in the piperidine-oxane system (ΔG‡ calculation) .
- Theoretical Validation : Compare DFT-calculated (B3LYP/6-31G*) vs. experimental bond angles to identify steric strain .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
